2-Piperazinecarboxylic acid, 1,4-dimethyl-3,6-dioxo- (9CI) is a chemical compound with significant relevance in various scientific fields. It is commonly known as 1,4-Dioxane-2,5-dione, 3,6-dimethyl- and is characterized by its unique molecular structure and properties. The compound has the molecular formula and a molecular weight of approximately 144.1253 g/mol. The International Chemical Identifier (InChI) for this compound is InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3 .
This compound falls under the category of dioxanes and is classified as a cyclic dicarbonyl compound due to its structural characteristics. It is often used in organic synthesis and pharmaceutical applications due to its reactive functional groups.
The synthesis of 2-Piperazinecarboxylic acid, 1,4-dimethyl-3,6-dioxo- can be achieved through several methods:
The synthesis typically involves controlling reaction conditions such as temperature and pH to favor the formation of the cyclic structure while minimizing side reactions. The use of catalysts may also enhance reaction efficiency.
The molecular structure of 2-Piperazinecarboxylic acid, 1,4-dimethyl-3,6-dioxo- features a six-membered dioxane ring with two carbonyl groups at positions 2 and 5. The presence of methyl groups at positions 3 and 6 contributes to its unique properties.
Key structural data include:
The compound can undergo various chemical reactions typical for dicarbonyl compounds:
Understanding the reactivity of this compound is crucial for its application in synthesizing more complex molecules in medicinal chemistry.
The mechanism of action for 2-Piperazinecarboxylic acid, 1,4-dimethyl-3,6-dioxo- primarily involves its ability to act as a nucleophile due to the electron-rich nature of the carbonyl groups. This property facilitates its participation in various organic reactions, including:
Data regarding specific reaction pathways can be found in literature focusing on organic synthesis involving dicarbonyl compounds .
Relevant thermodynamic properties include:
The applications of 2-Piperazinecarboxylic acid, 1,4-dimethyl-3,6-dioxo- span several fields:
Systematic Nomenclature
The compound adheres to several systematic naming conventions:
Structural Classification
This molecule belongs to three overlapping heterocyclic families:
Molecular Formula: C7H10N2O4Molecular Weight: 186.17 g/molKey Substituents:
Table 1: Comparative Structural Features of Related Piperazine Derivatives
Compound Name | CAS Registry No. | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|---|
1,4-Dimethyl-3,6-dioxopiperazine-2-carboxylic acid | 519141-05-0 | C7H10N2O4 | 186.17 | 3,6-Diketo, 2-COOH, N1/N4-methylated |
1,4-Dimethylpiperazine-2-carboxylic acid | 58895-88-8 | C7H14N2O2 | 158.20 | Non-oxidized ring, 2-COOH |
Methyl 6-oxopiperazine-2-carboxylate | 234109-20-7 | C6H10N2O3 | 158.16 | Mono-keto, methyl ester, unsubstituted N |
2-Piperazinecarboxamide,N,4-dimethyl-3,6-dioxo-(6ci) | 98432-59-8 | C7H11N3O3 | 185.18 | 2-Carboxamide instead of carboxylic acid |
Stereochemical Properties
The molecule exhibits planar chirality due to restricted rotation about the C–N bonds adjacent to carbonyls. Though not explicitly resolved in literature, its stereoisomers could theoretically include:
Table 2: Predicted Spectroscopic Properties
Technique | Key Features | Structural Insights |
---|---|---|
IR Spectroscopy | νmax 1710-1740 cm⁻¹ (C=O str. diketo), 1680 cm⁻¹ (C=O str. acid), 1200 cm⁻¹ (C–N str.) | Confirms carbonyl stacking and zwitterionic potential |
1H NMR | δ 3.0–3.5 ppm (N–CH3), δ 4.2–4.8 ppm (CH2/CH), δ 10–12 ppm (COOH) | Distinguishes N-methyl vs. C2 proton environments |
13C NMR | δ 165–170 ppm (C=O diketo), δ 172–175 ppm (COOH), δ 40–45 ppm (N–CH3) | Verifies carbonyl inequivalence due to ring conformation |
MS | m/z 186 [M]⁺ (EI), m/z 185 [M–H]⁻ (ESI) | Validates molecular weight and fragmentation patterns |
Early Synthetic Approaches (1990s–2000s)
Initial routes relied on linear peptide cyclization strategies:
Key limitations included:
Modern Methodologies (2010–Present)
Advances addressed these challenges through:
Table 3: Evolution of Synthetic Strategies
Time Period | Dominant Strategy | Typical Yield | Advantages | Limitations |
---|---|---|---|---|
1990–2005 | Dipeptide Cyclization | 25–35% | Simple reagents | Racemic, low yields, scalability issues |
2005–2015 | Carbodiimide-Mediated Cyclization | 40–55% | Direct ring closure | DCU contamination, moderate diastereoselectivity |
2015–Present | Catalytic Asymmetric Synthesis | 60–85% | Enantiocontrol (≥90% ee), atom economy | Expensive catalysts, sensitive conditions |
Impact on Heterocyclic Chemistry
This compound’s synthesis propelled three key innovations:
Future directions include continuous-flow cyclization for enhanced stereocontrol and biocatalytic deracemization—both reflecting its enduring role in synthetic methodology development.
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.: